Monostearin
Overview
Description
Monostearin, also known as Glycerol Monostearate or GMS, is a monoglyceride commonly used as an emulsifier in foods . It is the glycerol ester of stearic acid and takes the form of a white, odorless, and sweet-tasting flaky powder that is hygroscopic .
Synthesis Analysis
Monostearin is synthesized using a two-step process. The first step involves lipase-assisted enzymatic esterification of fatty acid with glycerol catalyzed by immobilized lipase Candida antarctica (Novozym 435) in acetone . The second step involves the removal of fatty acids by a mild alkali treatment . Commercial material used in foods is produced industrially by a glycerolysis reaction between triglycerides (from either vegetable or animal fats) and glycerol .Molecular Structure Analysis
Monostearin has a molecular weight of 358.5558 and a chemical formula of C21H42O4 . It exists as three stereoisomers, the enantiomeric pair of 1-glycerol monostearate and 2-glycerol monostearate .Chemical Reactions Analysis
The polymorphic transition of a glycerol monostearin–water system (GMS–water) stored at 5 °C, 25 °C, and 45 °C for 100 days was examined . Upon addition of co-emulsifiers, such as sodium stearoyl lactylate (SSL), the GMS–water system forms a metastable α-gel structure, which transforms into a coagel structure over time .Physical And Chemical Properties Analysis
Monostearin appears as a beige, white powder . It has a melting point of 78-81 °C and a boiling point of 476.9±25.0 °C . It has a density of 0.97 g/cm3 and is insoluble in water .Scientific Research Applications
Nanoparticle Delivery Systems
Monostearin is utilized in the formulation of solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) for controlled drug delivery. SLNs incorporating monostearin demonstrate improved drug loading capacity, prolonged release properties, and enhanced stability. These carriers are designed for both hydrophilic and lipophilic drugs, aiming to improve therapeutic efficacy and reduce side effects. The incorporation of monostearin into SLNs has been shown to facilitate the controlled release of drugs, such as clobetasol propionate, over extended periods, indicating its potential for prolonged drug delivery applications (Hu et al., 2002).
Cellular Uptake and Cytotoxicity
Research on the cellular uptake of monostearin-based SLN has indicated that these nanoparticles can significantly enhance the cytotoxicity of encapsulated drugs in cancer cells. For example, monostearin SLN showed improved cellular uptake and increased cytotoxic effects of paclitaxel in A549 cancer cells, suggesting the utility of monostearin SLN in cancer therapy (Yuan et al., 2008).
Modulation of Biological Pathways
Monostearin has been studied for its effects on biological pathways, such as the activity and expression of P-glycoprotein (P-gp) in Caco-2 cells. The results suggest that monostearin can modulate the activity of P-gp, a protein involved in drug transport and metabolism, which may influence drug absorption and resistance mechanisms (Barta et al., 2008).
Food Science Applications
In the food industry, monostearin is explored for its role in the quantification and analysis of polar compounds in fats and oils, serving as an internal standard for the rapid and accurate determination of these compounds. This application is crucial for the quality control and assessment of food products, ensuring their safety and compliance with standards (Márquez‐Ruiz et al., 1996).
Transfection Reagents for Gene Delivery
Monostearin is part of formulations studied for the delivery of nucleic acids into cells, indicating its potential use as a non-viral vector in gene therapy. These cationic lipid nanosystems aim to enhance the efficiency of gene transfer, opening new avenues for the treatment of genetic disorders (Cortesi et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,3-dihydroxypropyl octadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBICKXHEKHSIBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7029160 | |
Record name | Glycerol 1-monostearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7029160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White waxy solid; [Merck Index], white to pale yellow wax-like solid with a mild fatty odour | |
Record name | Glyceryl monostearate | |
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Record name | Glyceryl monostearate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/778/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Solubility |
insoluble in water; soluble in hot oils, organic solvents, soluble in hot alcohol (in ethanol) | |
Record name | Glyceryl monostearate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/778/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Product Name |
Glyceryl Monostearate | |
CAS RN |
123-94-4, 14811-92-8, 31566-31-1, 83138-62-9 | |
Record name | 1-Monostearin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Glyceryl monostearate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123944 | |
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Record name | (R)-2,3-Dihydroxypropyl stearate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014811928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glyceryl monostearate [JAN:NF] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031566311 | |
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Record name | 1,2,3-Propanetriol, homopolymer, isooctadecanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083138629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glyceryl monostearate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11250 | |
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Record name | Tegin | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3875 | |
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Record name | Glycerol 1-monostearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7029160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Stearic acid, monoester with glycerol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.081 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | GLYCERYL 1-STEARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/258491E1RZ | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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